1-ACETYL-N~5~-BENZYL-5-INDOLINESULFONAMIDE
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Overview
Description
1-ACETYL-N~5~-BENZYL-5-INDOLINESULFONAMIDE is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-ACETYL-N~5~-BENZYL-5-INDOLINESULFONAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include indole derivatives and sulfonamide precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-ACETYL-N~5~-BENZYL-5-INDOLINESULFONAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
1-ACETYL-N~5~-BENZYL-5-INDOLINESULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-ACETYL-N~5~-BENZYL-5-INDOLINESULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-ACETYL-N~5~-BENZYL-5-INDOLINESULFONAMIDE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.
Sulfonamide Derivatives: Sulfonamide-based indole analogs, often referred to as sulfa medicines, exhibit strong antimicrobial actions and have been widely studied for their therapeutic potential.
Properties
IUPAC Name |
1-acetyl-N-benzyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13(20)19-10-9-15-11-16(7-8-17(15)19)23(21,22)18-12-14-5-3-2-4-6-14/h2-8,11,18H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYZGVRUSLLGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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